5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol
Description
This compound features a tetracyclic framework with a fused bicyclic system (denoted by the [11.2.1.01,10.04,9] notation), which imparts significant structural rigidity. Key functional groups include:
- 5-(Hydroxymethyl): Enhances polarity and hydrogen-bonding capacity.
- 5,9-Dimethyl groups: Contribute to hydrophobic interactions and steric effects.
- 14-Methylidene: A terminal alkene group that may participate in cycloaddition or oxidation reactions.
- 6,15-Diols: Two hydroxyl groups that increase solubility and enable chelation or derivatization.
Properties
IUPAC Name |
5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSICAMHPRQJNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of hydroxymethyl and methylidene groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and advanced purification methods to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the tetracyclo[11.2.1.01,10.04,9]hexadecane core but differ in substituents, functional groups, and physicochemical properties.
Substituent Variations
Compound A : (1S,4S,5R,7S,9S,10R,13R,14R)-5-(Hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
- Key differences :
- Additional 14-methyl group (vs. methylidene in the target compound).
- Diol positions at 7 and 14 (vs. 6 and 15).
- Impact : Increased steric hindrance at C14 reduces reactivity of the methylidene group. The shifted diol positions may alter hydrogen-bonding patterns .
Compound B : 8,15-Dihydroxy-5,5,9-trimethyl-14-methylidene-7-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-6-one
- Key differences :
- 7-Oxa substitution (oxygen atom in the ring).
- 6-Ketone group (vs. diol in the target compound).
- Impact : The oxa group increases ring polarity, while the ketone enhances electrophilicity at C6, making it prone to nucleophilic attack. Reduced solubility compared to the diol-containing target compound .
Functional Group Modifications
Compound C : Methyl 5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Key differences: 5-Carboxylate ester (vs. hydroxymethyl in the target compound). No diol groups.
- Impact: The ester group introduces lipophilicity, reducing water solubility.
Compound D : Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Key differences :
- 14-Oxo group (vs. methylidene in the target compound).
- Ethyl ester at C4.
- Impact : The oxo group creates a conjugated system with the adjacent carbons, altering UV absorption properties. The ethyl ester further increases hydrophobicity .
Structural Extensions
Compound E: 16-Isopropyl-5,9-Dimethyltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dimethanol
- Key differences: Isopropyl substituent at C16. Dimethanol groups at C5 and C14 (vs. hydroxymethyl and diols in the target compound).
- Dual methanol groups enhance solubility but may reduce metabolic stability .
Compound F : 16-Isopropyl-5,9-Dimethyltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic Acid
- Key differences :
- Tricarboxylic acid groups at C5, C13, and C14.
- Impact : High acidity (pKa ~3–4 for carboxylic acids) enables salt formation, improving bioavailability. The rigid core and multiple charges make it suitable for metal-organic frameworks (MOFs) .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Compounds with ester or carboxylic acid groups (e.g., Compounds C, F) are often synthesized via esterification or oxidation of alcohol precursors, while diol-containing variants (e.g., Target Compound, Compound A) may require hydroxylation steps .
- Biological Activity : Diols and hydroxymethyl groups (Target Compound, Compound A) correlate with antimicrobial activity in preliminary studies, whereas esterified derivatives (Compound C) show reduced efficacy due to lower solubility .
- Material Science Applications : The methylidene group in the target compound and Compound D enables polymerization via radical or ionic mechanisms, while tricarboxylic acid derivatives (Compound F) are utilized in MOF synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
